

Spectroscopic Profile of (3-Phenyloxetan-3-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (3-Phenyloxetan-3-yl)methanol

Cat. No.: B132500

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(3-Phenyloxetan-3-yl)methanol**. Due to the limited availability of direct experimental spectra in public databases, this guide combines data from structurally analogous compounds and theoretical predictions to offer a detailed characterization profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for **(3-Phenyloxetan-3-yl)methanol** and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenyl-H	7.20-7.40	Multiplet	-
Oxetane-CH ₂	4.50-4.80	Multiplet	-
Methanol-CH ₂	3.70-3.90	Singlet	-
Hydroxyl-OH	1.5-3.0	Broad Singlet	-

Table 2: ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Phenyl-C (quaternary)	140-145
Phenyl-CH	125-130
Oxetane-C (quaternary)	80-85
Oxetane-CH ₂	75-80
Methanol-CH ₂	65-70

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data

Functional Group	Vibrational Mode	Predicted Absorption Range (cm-1)	Intensity
O-H (Alcohol)	Stretching	3200-3600	Strong, Broad
C-H (Aromatic)	Stretching	3000-3100	Medium
C-H (Aliphatic)	Stretching	2850-3000	Medium
C=C (Aromatic)	Stretching	1450-1600	Medium to Weak
C-O (Alcohol)	Stretching	1000-1260	Strong
C-O-C (Oxetane)	Asymmetric Stretching	950-1000	Strong

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Parameter	Value	Notes
Molecular Formula	C10H12O2	Molecular ion
Molecular Weight	164.20 g/mol	
Predicted [M] ⁺ •	m/z 164	
Predicted Fragments	m/z 133, 105, 91, 77	Fragmentation may involve loss of CH2OH, cleavage of the oxetane ring, and formation of tropylium and phenyl cations.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **(3-Phenyloxtan-3-yl)methanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

- Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.
- Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

- Acquire the ¹³C NMR spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
- A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- Thin Film (for liquids or low-melting solids): Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).
- KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition:

- Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Typically, the spectrum is scanned over the range of 4000-400 cm^{-1} .
- Co-add 16-32 scans to obtain a high-quality spectrum.
- A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

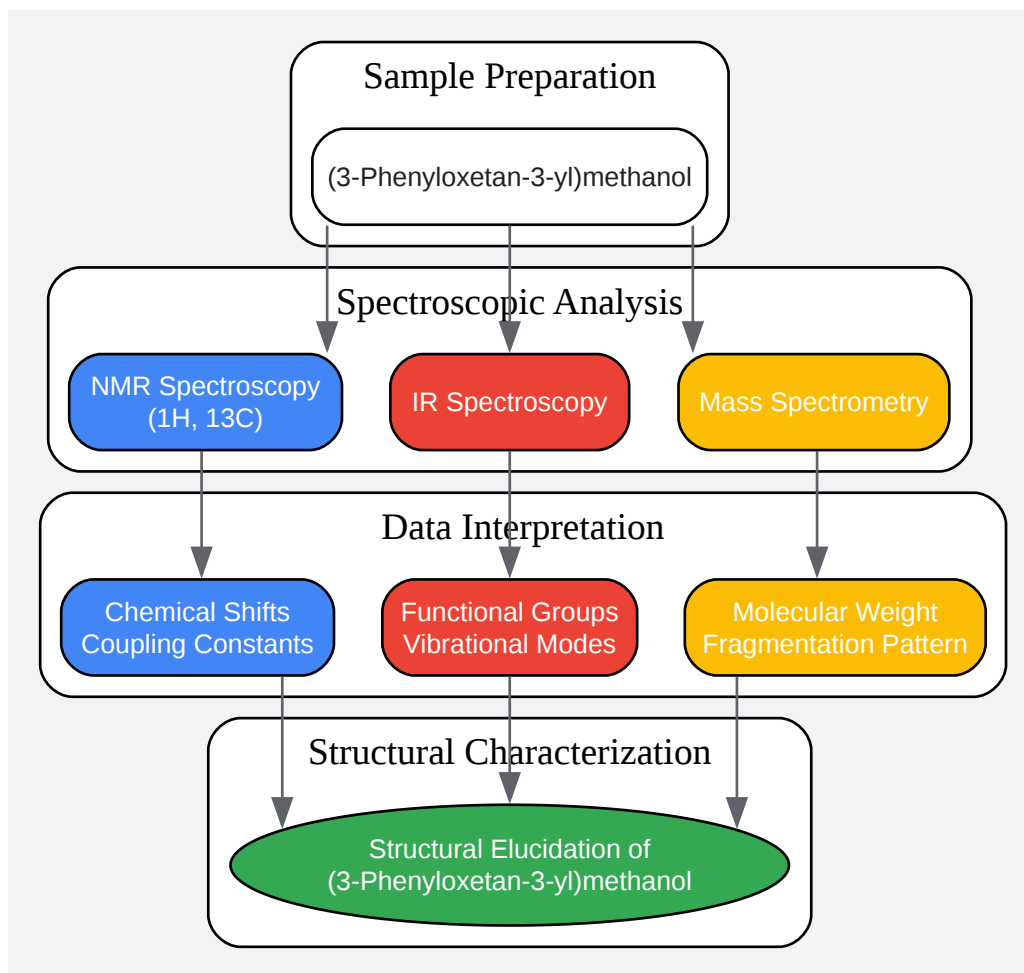
1. Sample Introduction and Ionization:

- Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- For a volatile compound like **(3-Phenyloxtan-3-yl)methanol**, GC-MS with Electron Ionization (EI) is a common technique.
- In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

2. Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualizations



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Caption: Workflow for the spectroscopic characterization of **(3-Phenyloxetan-3-yl)methanol**.

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